(4-nitrophenyl) 2-naphthalen-1-ylacetate
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Overview
Description
(4-nitrophenyl) 2-naphthalen-1-ylacetate is an organic compound with the molecular formula C18H13NO4 It is a derivative of 1-naphthylacetic acid and 4-nitrophenol, forming an ester linkage
Preparation Methods
The synthesis of (4-nitrophenyl) 2-naphthalen-1-ylacetate typically involves the esterification reaction between 1-naphthylacetic acid and 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
(4-nitrophenyl) 2-naphthalen-1-ylacetate undergoes various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can be cleaved and substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-nitrophenyl) 2-naphthalen-1-ylacetate has several scientific research applications:
Chemistry: It is used as a model compound to study ester hydrolysis and other ester-related reactions.
Medicine: Research is ongoing to explore its potential in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) 2-naphthalen-1-ylacetate primarily involves its hydrolysis to produce 1-naphthylacetic acid and 4-nitrophenol. The ester bond is cleaved by nucleophilic attack, facilitated by the presence of water and a catalyst. The resulting products can then participate in further biochemical or chemical reactions .
Comparison with Similar Compounds
(4-nitrophenyl) 2-naphthalen-1-ylacetate can be compared with other esters of 1-naphthylacetic acid and nitrophenol derivatives. Similar compounds include:
1-Naphthylacetic Acid Methyl Ester: This compound is simpler and less reactive compared to the nitrophenyl ester.
4-Nitrophenyl Acetate: Another ester with a nitrophenyl group, but with a simpler acetic acid derivative.
1-Naphthylacetic Acid Ethyl Ester: Similar to the methyl ester but with slightly different physical properties due to the ethyl group.
The uniqueness of this compound lies in its combination of the naphthylacetic acid and nitrophenyl groups, which confer specific reactivity
Properties
IUPAC Name |
(4-nitrophenyl) 2-naphthalen-1-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-18(23-16-10-8-15(9-11-16)19(21)22)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJNXPMQKGUCPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428953 |
Source
|
Record name | 4-Nitrophenyl (naphthalen-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51537-87-2 |
Source
|
Record name | 4-Nitrophenyl (naphthalen-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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